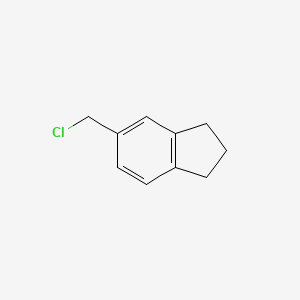

5-(Chloromethyl)-2,3-dihydro-1h-indene

Description

Structural Context within Dihydro-1H-Indene Class

The core of 5-(Chloromethyl)-2,3-dihydro-1H-indene is the 2,3-dihydro-1H-indene molecule, commonly known as indane. epa.gov This structure consists of a benzene (B151609) ring fused to a five-membered saturated hydrocarbon ring. wikipedia.orgontosight.ai The "2,3-dihydro" designation indicates that the double bond present in the cyclopentene (B43876) ring of the parent compound, 1H-indene, has been reduced to a single bond. ontosight.ai

The defining feature of the titular compound is the chloromethyl substituent at the 5-position of the indane framework. This substituent introduces a reactive electrophilic center, the benzylic chloride, which is susceptible to nucleophilic substitution reactions. This functional handle is pivotal for its utility as a building block in the synthesis of more complex molecules.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 18775-42-3 lookchem.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₁Cl lookchem.comcymitquimica.com |

| Molecular Weight | 166.65 g/mol cymitquimica.com |

| Appearance | White crystalline powder lookchem.com |

| Synonyms | 5-Chloromethylindan, 5-Chlormethylindan cymitquimica.com |

Significance of the Indene (B144670) Scaffold in Contemporary Organic Chemistry Research

The indene scaffold, including its dihydro- (indane) and substituted forms, is a recurring motif in numerous areas of chemical research. wikipedia.orgbeilstein-journals.org These structures are recognized for their presence in biologically active molecules and their application in materials science. wikipedia.orgbohrium.com

In medicinal chemistry, substituted indenes and indanes are integral components of various therapeutic agents. nih.gov For instance, the indene core is found in molecules designed as tubulin polymerization inhibitors for potential anticancer applications. nih.gov The rigid bicyclic framework of the indene scaffold provides a well-defined orientation for functional groups to interact with biological targets.

Beyond pharmaceuticals, indene derivatives are crucial in the development of functional materials and as ligands for metallocene complexes used in catalysis. beilstein-journals.orgbohrium.com The principal industrial application of the parent compound, indene, is in the production of indene/coumarone thermoplastic resins. wikipedia.org The ability to introduce various functional groups onto the indene framework allows for the fine-tuning of the electronic and steric properties of these materials and catalysts.

Evolution of Synthetic Strategies for Indene Derivatives

The synthesis of functionalized indenes has been an area of active investigation, leading to the development of diverse and sophisticated methodologies. beilstein-journals.org Historically, the preparation of indenes often relied on classical condensation reactions. beilstein-journals.org Modern synthetic chemistry, however, has introduced more efficient and atom-economical approaches.

Contemporary strategies for constructing the indene ring system include:

Palladium-catalyzed annulation of functionalized starting materials. researchgate.net

Rhodium-catalyzed reactions , such as the reaction of 2-(chloromethyl)phenylboronic acid with alkynes. organic-chemistry.org

Ruthenium-catalyzed cyclization of electron-rich benzene derivatives. researchgate.netorganic-chemistry.org

Metal-catalyzed C-H bond activation and subsequent cascade annulation reactions provide a highly efficient route to cyclic compounds like indenes. researchgate.net

The functionalization of pre-existing indene or indanone scaffolds is another common strategy. For example, indanones can serve as key intermediates, undergoing reactions like aldol-type condensations followed by dehydration to yield substituted indenes. beilstein-journals.org The synthesis of this compound itself would typically involve the chloromethylation of indane, a reaction that introduces the key functional group onto the aromatic portion of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUZRMUCKVDRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283406 | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18775-42-3 | |

| Record name | NSC62543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 2,3 Dihydro 1h Indene and Analogous Indene Structures

Direct Synthetic Routes to 5-(Chloromethyl)-2,3-dihydro-1H-indene

Direct synthetic methods for the preparation of this compound are not extensively documented in publicly available scientific literature. The introduction of a chloromethyl group onto the indane skeleton in a single step presents challenges due to the potential for multiple side reactions and the need for precise regiochemical control. Standard chloromethylation procedures, such as those employing formaldehyde and hydrogen chloride, often lack the specificity required for the selective functionalization of the 5-position of the 2,3-dihydro-1H-indene core. Therefore, multi-step precursor-based syntheses are generally favored to achieve the desired isomer with high purity.

Precursor-Based Synthesis Pathways

A more common and controlled approach to this compound involves the synthesis and subsequent modification of suitable precursors. These pathways allow for the stepwise construction of the target molecule, ensuring the correct placement of the chloromethyl functionality.

Synthesis from 5-Chloro-1-indanone Derivatives

One of the most logical and frequently employed precursors for the synthesis of this compound is 5-chloro-1-indanone. This starting material provides the basic indane framework with a chlorine atom at the desired 5-position. The synthesis of 5-chloro-1-indanone itself can be achieved through several methods, including the intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenyl)propanoic acid or its corresponding acyl chloride.

Once 5-chloro-1-indanone is obtained, a multi-step sequence is required to convert the chloro substituent into a chloromethyl group and reduce the ketone functionality. A plausible synthetic sequence would involve:

Reduction of the ketone: The carbonyl group of 5-chloro-1-indanone can be reduced to a methylene (B1212753) group (CH₂) through methods such as the Wolff-Kishner or Clemmensen reduction to yield 5-chloro-2,3-dihydro-1H-indene.

Conversion to the chloromethyl group: The chloro group at the 5-position can then be transformed into a chloromethyl group. This is a non-trivial transformation and may involve several steps, such as conversion to a Grignard reagent followed by reaction with formaldehyde and subsequent chlorination of the resulting alcohol, or through other functional group interconversions.

Alternatively, the synthesis of derivatives such as (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate from 5-chloro-1-indanone has been reported as an intermediate in the synthesis of the insecticide indoxacarb. google.com This highlights the utility of 5-chloro-1-indanone as a versatile starting material for various substituted indane structures.

Cyclization Reactions of Substituted Propanones

The formation of the indene (B144670) ring system can also be achieved through the cyclization of appropriately substituted propanone derivatives. An improved process for preparing 5-chloro-2,3-dihydro-1H-inden-1-one involves the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone. This reaction can be carried out by treating the propanone derivative with a strong acid, such as sulfuric acid, or by using a solid acid catalyst at elevated temperatures in a continuous flow reactor. This method provides a direct route to the key 5-chloro-1-indanone intermediate.

Transition Metal-Catalyzed Indene Synthesis

Modern synthetic organic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The synthesis of indene derivatives, including analogs of this compound, has been significantly advanced through the use of transition metal catalysts, particularly rhodium.

Rhodium-Catalyzed Cyclization and Carbonylative Arylation Strategies

Rhodium catalysts have proven to be exceptionally versatile in promoting the cyclization of various substrates to form indene and its derivatives. These methods often involve the intramolecular reaction of functional groups tethered to an aromatic ring.

A notable rhodium-catalyzed method for the synthesis of indene derivatives involves the reaction of 2-(chloromethyl)phenylboronic acids with alkynes. organic-chemistry.orgacs.org In this reaction, a rhodium(I) complex catalyzes the coupling of the phenylboronic acid with an alkyne, leading to the formation of the indene ring system in high yields. The regioselectivity of the alkyne insertion is dependent on the steric nature of the substituents on the alkyne. While this method has been demonstrated for the synthesis of various substituted indenes, its direct application to produce this compound would require the use of a specifically substituted 2-(chloromethyl)phenylboronic acid.

The general reaction scheme for this rhodium-catalyzed cyclization is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-(Chloromethyl)phenylboronic acid | Alkyne (R-C≡C-R') | Rhodium(I) complex | Substituted Indene |

This catalytic cycle is believed to involve the transmetalation of the boronic acid to the rhodium center, followed by alkyne insertion, intramolecular C-H activation, and reductive elimination to afford the indene product and regenerate the active catalyst.

Rhodium-catalyzed cycloisomerization processes

Rhodium catalysts are effective in promoting the carbon-carbon bond-forming cyclization of enynes to produce carbo- and heterocyclic compounds in good to excellent yields. figshare.com A novel rhodium-catalyzed cycloisomerization has been developed that converts various acyclic enynes to their cyclic diene isomers with endoselectivity. figshare.com Both [RhCl(COD)]2/P(4-FC6H4)3 and RhCl(PPh3)3 catalyst systems are effective for this transformation. figshare.com Deuterium labeling studies suggest that the reaction proceeds through the formation of a rhodium vinylidene, followed by a [2+2] cycloaddition with the alkene and subsequent ring-opening of the resulting rhodacyclobutane. figshare.com This mechanism was a reevaluation of a previously proposed pathway and led to the discovery of a new cycloisomerization reaction involving the migration of silyl and selenyl substituents at the alkyne of enyne substrates upon cyclization. figshare.com

In some cases, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst has been shown to produce indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is dependent on the steric nature of the substituent on the alkynes. organic-chemistry.org

An enantioselective rhodium(I)-catalyzed cycloisomerization of challenging (E)-1,6-enynes has also been reported. nih.gov This process allows for the cycloisomerization of (E)-1,6-enynes with a wide range of functionalities, including nitrogen-, oxygen-, and carbon-tethered substrates, with excellent enantioselectivity and high yields. nih.gov Furthermore, this Rh(I)-diphosphane catalytic system also demonstrated superior reactivity and enantioselectivity for (Z)-1,6-enynes. nih.gov DFT studies have provided insight into the reactivity differences between (E)- and (Z)-1,6-enynes with different rhodium catalysts. nih.gov

The proposed mechanism for the rhodium-catalyzed cycloisomerization of terminal alkynes to form cyclopentane rings involves transient species II and III from the starting terminal acetylene (I) to yield the cyclopentane derivative (IV). nih.gov

Table 1: Rhodium-Catalyzed Cycloisomerization of Enynes

| Catalyst System | Substrate | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| [RhCl(COD)]2/P(4-FC6H4)3 | Acyclic enynes | Cyclic diene isomers | Good to excellent | Endoselectivity | figshare.com |

| RhCl(PPh3)3 | Acyclic enynes | Cyclic diene isomers | Good to excellent | Endoselectivity | figshare.com |

| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkynes | Indene derivatives | High | Dependent on alkyne substituent | organic-chemistry.org |

Palladium-Catalyzed Approaches

A two-step synthesis of phenanthrene showcases the power of combining Suzuki coupling and ring-closing metathesis (RCM). tamu.edu This sequence begins with a Suzuki coupling reaction of 2-vinyl boronic acid with 2-bromostyrene. tamu.edu The resulting biphenyl product then undergoes a ring-closing metathesis reaction using a Grubbs' "second generation" ruthenium catalyst to form phenanthrene. tamu.edu This methodology highlights the efficiency of these transformations in forming carbon-carbon bonds, which is a widely used strategy in medicinal chemistry. tamu.edu Common byproducts in Suzuki coupling can include homo-coupling products, dehalogenation products, and protonation products. youtube.com

Highly substituted indenes can be prepared in good yields through the palladium-catalyzed carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various aryl, benzylic, and alkenyl halides. acs.org Another efficient method involves the palladium-catalyzed carboannulation of internal alkynes with functionally substituted aryl halides. acs.orgacs.org This process offers a significant advantage over traditional annulation methods. acs.org

The proposed mechanism for this annulation involves several key steps:

Oxidative addition of the aryl halide to the Pd(0) catalyst. acs.org

Arylpalladium coordination to the alkyne and subsequent insertion to form a vinylic palladium intermediate. acs.org

Generation of a carbanion by a base. acs.org

Intramolecular nucleophilic attack of the carbanion on the vinylic palladium intermediate to form a palladacyclic intermediate. acs.org

Reductive elimination to furnish the indene and regenerate the Pd(0) catalyst. acs.org

A novel palladium-catalyzed cascade reaction of o-iodostyrenes, internal alkynes, and formates has also been developed to access various indene-1-acetates. researchgate.net Additionally, a palladium-catalyzed carboannulation and arylation reaction of propargylic carbonates with in situ generated organozinc compounds has been shown to produce a new class of indene derivatives under mild conditions with good to excellent yields. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Indenes

| Method | Substrates | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carboannulation | Diethyl 2-(2-(1-alkynyl)phenyl)malonate and organic halides | Palladium catalyst | Highly substituted indenes | Good | acs.org |

| Carboannulation | Internal alkynes and functionally substituted aryl halides | Palladium catalyst | Highly substituted indenes | Good | acs.org |

| Cascade Reaction | o-Iodostyrenes, internal alkynes, and formates | Palladium catalyst | Indene-1-acetates | Not specified | researchgate.net |

Ruthenium-Catalyzed Cyclization and Related Transformations

Ruthenium catalysts are versatile for the synthesis of indene and its derivatives through various reaction pathways. One approach involves a sequence of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis of readily available substituted phenols to construct functionalized indene derivatives in excellent yields. organic-chemistry.org This method also allows for the synthesis of selectively deuterated indenes. organic-chemistry.org

Another powerful technique is the ruthenium(II)-catalyzed C–H activation/annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes to synthesize spiro[indene-proline] derivatives. acs.orgacs.org This protocol utilizes imine coordination and demonstrates high reaction yields with a broad tolerance for functional groups. acs.orgacs.org The reaction is scalable and allows for scaffold diversity. acs.orgacs.org The proposed mechanism involves a reversible C–H metalation step. acs.org

Furthermore, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone (B140024) products. organic-chemistry.org The mechanism for this cyclization is believed to involve a 1,5-hydrogen shift of an initial metal-vinylidene intermediate. organic-chemistry.org

Platinum-Catalyzed Cycloisomerization of Alkynes

Platinum catalysts are effective in the cycloisomerization of various alkyne-containing substrates to form indene derivatives. PtCl2 catalyzes the intramolecular cyclization of o-isopropyl or o-benzyl aryl alkynes to yield substituted indenes with good yields and high selectivity. nih.gov This reaction is thought to proceed through an sp3 C-H activation and a 1,4-hydrogen migration pathway. nih.gov DFT calculations have shown that for the PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes, two competing pathways can occur, leading to different indene products depending on the substituent on the alkyne. semanticscholar.org

The cycloisomerization of 1,4-enynes in the presence of a platinum(II) catalyst can afford 1,2,3-trisubstituted 1H-indenes in good to excellent yields. elsevierpure.com This reaction proceeds via an unprecedented 1,2-alkenyl rearrangement. elsevierpure.com Additionally, air-stable alkynophilic metal salts like PtCl2, PtCl4, and [RuCl2(CO)3]2 can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org In these reactions, electrophilically activated alkynes can be intercepted by benzylic C-H bonds at primary, secondary, and tertiary carbon centers. organic-chemistry.org

Table 3: Platinum-Catalyzed Synthesis of Indenes

| Catalyst | Substrates | Product | Yield | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| PtCl2 | o-Isopropyl or o-benzyl aryl alkynes | Substituted indenes | Good | sp3 C-H activation and 1,4-hydrogen migration | nih.gov |

| Platinum(II) catalyst | 1,4-Enynes | 1,2,3-Trisubstituted 1H-indenes | Good to excellent | 1,2-Alkenyl rearrangement | elsevierpure.com |

Iron(III) Chloride-Catalyzed Indene Formation

Iron(III) chloride (FeCl₃) has emerged as an effective, inexpensive, and environmentally benign Lewis acid catalyst for various organic transformations, including the synthesis of indene derivatives. Its utility stems from its ability to promote carbon-carbon bond formation under mild reaction conditions.

One prominent method involves the FeCl₃-mediated intramolecular olefin-cationic cyclization of cinnamates, which yields highly substituted indenes with excellent yields and high regioselectivity. bohrium.com This approach provides a direct route to complex indene structures from readily available starting materials. Another strategy utilizes the cleavage of sp³ carbon-nitrogen bonds, where N-benzylic sulfonamides react with internal alkynes in the presence of a catalytic amount of FeCl₃. organic-chemistry.org This reaction proceeds through a benzyl cation intermediate to afford a diverse range of functionalized indene derivatives with high regioselectivity. organic-chemistry.org

FeCl₃ also effectively catalyzes the acetal-ene reaction involving 1,1-disubstituted alkenes, a process valuable for synthesizing homoallylic ethers which can be precursors to indene structures. organic-chemistry.org The catalyst has demonstrated high efficiency, often providing superior yields compared to other Lewis acids under mild conditions. organic-chemistry.org

Table 1: Examples of Iron(III) Chloride-Catalyzed Reactions for Indene Synthesis

| Starting Materials | Catalyst | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cinnamates | FeCl₃ | Intramolecular Olefin-Cationic Cyclization | Highly substituted indenes | Excellent | bohrium.com |

| N-Benzylic sulfonamides and internal alkynes | FeCl₃ | C-N Bond Cleavage/Cyclization | Functionalized indenes | High | organic-chemistry.org |

Organocuprate-Mediated Indene Synthesis

Organocuprate reagents, often referred to as Gilman reagents (R₂CuLi), are powerful and selective nucleophiles in organic synthesis. wikipedia.orgmasterorganicchemistry.com Their relatively low basicity allows them to participate in reactions where highly basic organolithium or Grignard reagents might cause unwanted side reactions. chem-station.com Organocuprates are particularly effective in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and in Sₙ2 substitution reactions. masterorganicchemistry.comchem-station.com

In the context of indene synthesis, organocuprates have been employed to introduce functional groups onto a pre-existing indene framework. One reported application involves the reaction of indenol-based acetates with organocuprate reagents. This reaction leads to the formation of functionalized indenes in moderate to good yields, representing a novel method for synthesizing these derivatives from indenol precursors. bohrium.com The mechanism typically involves the nucleophilic attack of the organocuprate on the electrophilic carbon center, displacing the acetate leaving group.

The versatility of organocuprates allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups. The reactivity of these reagents can be fine-tuned by using mixed organocuprates [R(X)CuLi], where one of the organic groups is a non-transferable "dummy" ligand, ensuring the efficient transfer of the desired R group. chem-station.com

Brønsted Acid-Promoted Syntheses of Functionalized Indenes

Brønsted acids are effective catalysts for various cyclization reactions that lead to the formation of indene and its derivatives. These catalysts operate by protonating a substrate to generate a reactive carbocation intermediate, which then undergoes an intramolecular cyclization.

A notable application is the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.org Using a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) under mild conditions results in the synthesis of substituted indenes in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is proposed to proceed via a Markovnikov proton addition to the diene, which forms a stable benzylic carbocation. This intermediate subsequently undergoes a cationic cyclization and deprotonation to yield the indene product and regenerate the catalyst. organic-chemistry.org This method is tolerant of a diverse range of electron-donating and electron-withdrawing substituents on the aromatic rings. organic-chemistry.org

While many applications focus on indole (B1671886) functionalization, the principles of Brønsted acid catalysis are broadly applicable. nih.govnih.gov For instance, catalytic amounts of acids like p-toluenesulfonic acid (PTSA) can be used to promote reactions that build complex heterocyclic scaffolds, and similar strategies can be adapted for carbocyclic systems like indenes. nih.gov

Table 2: Brønsted Acid-Catalyzed Synthesis of Substituted Indenes

| Substrate | Catalyst (mol%) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diaryl-1,3-dienes | TfOH (5) | Dichloromethane (DCM) | Substituted Indenes | Good to Excellent | organic-chemistry.org |

Stereoselective Synthesis of Dihydro-1H-Indene Derivatives

The development of stereoselective methods for the synthesis of dihydro-1H-indene (indane) derivatives is of high interest, as the chirality in these scaffolds is crucial for many of their applications, particularly in pharmaceuticals and materials science.

Various strategies have been developed to control the stereochemistry during the formation of the indane core. A patent describes a method for the preparation of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, an intermediate for the insecticide indoxacarb. This process uses the chiral catalyst cinchonine in a double-dropping addition method to achieve the desired S-isomer with improved yield and enantiomeric excess. google.com

Gold(I) catalysis has also been applied to the stereoselective synthesis of complex fused indene derivatives. For example, a gold(I)-catalyzed cascade reaction of specific o-(alkynyl)styrenes can produce sulfur- or selenium-containing polycyclic structures in a stereoselective manner. nih.gov The reaction is proposed to proceed through a key gold–cyclopropyl carbene intermediate, and the use of chiral ligands on the gold(I) catalyst has been explored to induce enantioselectivity. nih.gov

The design and synthesis of novel chiral 2,3-dihydro-1H-indene derivatives are often pursued for biological applications. researchgate.netnih.gov These syntheses can involve multi-step sequences starting from achiral precursors, with chirality introduced through resolution or asymmetric reactions at a key step. The stereochemistry of the final product is critical for its biological activity. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Iron(III) chloride |

| Trifluoromethanesulfonic acid |

| p-Toluenesulfonic acid |

| (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate |

| 5-chloro-1-indanone |

| Dimethyl carbonate |

| Sodium hydride |

| Cumene hydroperoxide |

| Cinchonine |

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2,3 Dihydro 1h Indene

Reactivity of the Chloromethyl Functional Group

The carbon-chlorine bond in the 5-(chloromethyl) group is activated by its benzylic position. The proximity to the aromatic ring allows for the stabilization of carbocation or radical intermediates, making this site the primary locus of reactivity for transformations involving the side chain.

Nucleophilic Substitution Reactions

As a benzylic chloride, 5-(chloromethyl)-2,3-dihydro-1H-indene is highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The SN1 pathway is favored in polar, protic solvents due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the aromatic ring. libretexts.orglibretexts.org Conversely, strong nucleophiles in polar aprotic solvents favor the concerted SN2 mechanism, which proceeds with an inversion of configuration if the carbon were chiral. libretexts.orgmsu.edu

A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of functionalized indane derivatives. Common transformations include the formation of alcohols, ethers, esters, nitriles, and amines.

Table 1: Examples of Nucleophilic Substitution Reactions on Benzylic Chlorides

| Nucleophile | Reagent Example | Product Functional Group | General Reaction |

|---|---|---|---|

| Hydroxide | NaOH, H₂O | Alcohol | R-CH₂Cl + OH⁻ → R-CH₂OH + Cl⁻ |

| Alkoxide | NaOCH₃, CH₃OH | Ether | R-CH₂Cl + CH₃O⁻ → R-CH₂OCH₃ + Cl⁻ |

| Carboxylate | CH₃COONa | Ester | R-CH₂Cl + CH₃COO⁻ → R-CH₂OCOCH₃ + Cl⁻ |

| Cyanide | NaCN, DMSO | Nitrile | R-CH₂Cl + CN⁻ → R-CH₂CN + Cl⁻ |

| Ammonia (B1221849)/Amines | NH₃, R'NH₂ | Amine | R-CH₂Cl + R'NH₂ → R-CH₂NHR' + HCl |

In the table, R represents the 5-(2,3-dihydro-1H-indenyl) moiety.

Elimination Reactions leading to Olefinic Derivatives

While nucleophilic substitution is the predominant pathway, elimination reactions (E1 or E2) can occur, particularly in the presence of strong, sterically hindered bases. msu.edu In such a reaction, a proton from the methylene (B1212753) carbon and the chloride ion are eliminated to form an exocyclic double bond, yielding 5-methylene-2,3-dihydro-1H-indene. However, for primary benzylic halides like this compound, substitution reactions are generally more favorable. The competition between substitution and elimination is influenced by the basicity and steric bulk of the nucleophile/base; for example, bulky bases like potassium tert-butoxide favor elimination. msu.edu

Transformations of the Dihydro-1H-Indene Ring System

The indane ring system itself can undergo a variety of chemical transformations, both on the aromatic portion and the saturated five-membered ring.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the indane system is activated towards electrophilic aromatic substitution (EAS) by the fused alkyl ring, which acts as an electron-donating group. libretexts.org This activation directs incoming electrophiles primarily to the ortho and para positions relative to the alkyl substituent. msu.edu In this compound, the 5-position is already occupied. The directing influence of the fused ring system makes positions 4, 6, and 7 the potential sites for substitution. Position 6 is para to the C4a-C7a bond, while positions 4 and 7 are ortho.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. youtube.com The precise regioselectivity of these reactions can be influenced by steric hindrance and the specific reaction conditions. For instance, Friedel-Crafts acylation is a common method to introduce a ketone functionality onto the aromatic ring, which can serve as a handle for further synthetic modifications.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted indane |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-substituted indane |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Indanesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted indane |

Reactions of the Saturated Cyclopentene (B43876) Ring

The saturated five-membered ring contains benzylic C-H bonds at the C1 and C3 positions. These positions are susceptible to free-radical reactions, such as halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This selectively introduces a halogen atom at the benzylic position, which can then be used in subsequent substitution or elimination reactions. Free-radical chlorination can also occur at the alkyl positions (C1, C2, and C3) of the indane ring, potentially leading to a mixture of monochlorinated and dichlorinated products. vaia.comchegg.com

Oxidative Transformations to Indanones and Related Structures

The benzylic C-H bonds, particularly at the C1 position, are prone to oxidation to form a carbonyl group, yielding an indanone derivative. ukim.mknih.gov This transformation is a fundamental method for synthesizing valuable indanone scaffolds, which are present in many biologically active molecules. beilstein-journals.orgrjptonline.org A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents. masterorganicchemistry.comyoutube.com The oxidation of an indane to a 1-indanone (B140024) is a common synthetic strategy. ukim.mk Depending on the substrate and reaction conditions, direct oxidation is a viable pathway, although sometimes a two-step process involving benzylic halogenation followed by oxidation (e.g., Kornblum oxidation) is employed. ukim.mk

Reductive Transformations to Saturated Indane Derivatives

The conversion of the chloromethyl group in this compound to a methyl group is a key reductive transformation, yielding the corresponding saturated indane derivative, 5-methylindane. This transformation can be achieved through several reductive methods, most notably catalytic hydrogenation and catalytic transfer hydrogenolysis.

Catalytic Hydrogenolysis:

Catalytic hydrogenolysis is a widely employed method for the reductive cleavage of carbon-halogen bonds. For benzylic chlorides such as this compound, palladium on carbon (Pd/C) is a highly effective catalyst. researchgate.netorganic-chemistry.org The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. The process involves the oxidative addition of the benzylic chloride to the palladium surface, followed by hydrogenolysis of the resulting organopalladium intermediate to yield 5-methylindane and hydrochloric acid.

Catalytic Transfer Hydrogenation:

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a catalyst, often Pd/C. researchgate.netresearchgate.net Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. researchgate.net This technique is often advantageous for its operational simplicity and can exhibit high selectivity. For instance, the selective removal of O-benzyl groups in the presence of other sensitive functionalities has been demonstrated using 2-propanol as the hydrogen donor with a Pd/C catalyst. researchgate.net

| Reductive Method | Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Ethyl Acetate, Methanol | Efficient for benzylic C-Cl bond cleavage. researchgate.netorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic Acid, Ammonium Formate, Isopropanol | Alcohols, Ethers | Avoids the need for high-pressure hydrogen gas. researchgate.netresearchgate.net |

Polymerization Potential of Indene-Based Monomers

The presence of the reactive chloromethyl group and the indene (B144670) moiety suggests that this compound can participate in polymerization reactions, acting either as a monomer or as an initiator. The specific role it plays is dependent on the polymerization method employed.

Cationic Polymerization:

Benzylic chlorides are known to be effective initiators for the cationic polymerization of vinyl monomers. nii.ac.jpwikipedia.orgnih.gov In the presence of a Lewis acid co-initiator (e.g., TiCl₄, SnCl₄), the chloromethyl group of this compound can be abstracted to form a stable benzylic carbocation. This carbocation can then initiate the polymerization of suitable monomers, such as styrene (B11656) or vinyl ethers. nii.ac.jpnih.gov This would result in a polymer chain with an indanyl moiety at one end.

Furthermore, indene and its derivatives can themselves undergo cationic polymerization. mdpi.comresearchgate.net The electron-rich double bond of the indene ring is susceptible to electrophilic attack, leading to the formation of a polyindane chain. The presence of the chloromethyl group could influence the reactivity of the monomer and the properties of the resulting polymer.

Atom Transfer Radical Polymerization (ATRP):

Atom transfer radical polymerization is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. wikipedia.orgnih.gov Benzylic chlorides are commonly used as initiators in ATRP. tandfonline.comcmu.educmu.eduresearchgate.net In a typical ATRP setup, a transition metal complex (e.g., CuCl/ligand) reversibly activates the C-Cl bond of the initiator to generate a radical that initiates polymerization. The reversible deactivation of the growing polymer chain by the oxidized metal complex allows for controlled chain growth. wikipedia.org Therefore, this compound is a potential initiator for the ATRP of various monomers like styrene and acrylates.

| Polymerization Method | Role of this compound | Activating Agent/Catalyst | Potential Monomers |

| Cationic Polymerization | Initiator | Lewis Acids (e.g., TiCl₄, SnCl₄) | Styrene, Vinyl Ethers nii.ac.jpnih.gov |

| Cationic Polymerization | Monomer | Protic or Lewis Acids | Itself, other indene derivatives mdpi.comresearchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Transition Metal Complexes (e.g., CuCl/ligand) | Styrene, Acrylates, Methacrylates wikipedia.orgtandfonline.comcmu.educmu.eduresearchgate.net |

Strategies for Further Derivatization and Functional Group Interconversion

The chloromethyl group of this compound is a prime site for nucleophilic substitution reactions, enabling its conversion into a variety of other functional groups. This versatility allows for the synthesis of a wide range of indane derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Amines:

The conversion of the chloromethyl group to an aminomethyl group can be achieved through several synthetic routes. A common method is the Gabriel synthesis , which involves the reaction of the benzylic chloride with potassium phthalimide, followed by hydrazinolysis to release the primary amine. masterorganicchemistry.comlibretexts.orgthermofisher.comchemrxiv.orgresearchgate.net This method provides a clean route to the primary amine, avoiding the over-alkylation often seen in direct reactions with ammonia. Alternatively, direct reaction with ammonia or other amines can be employed, though careful control of reaction conditions is necessary to minimize the formation of secondary and tertiary amines.

Synthesis of Carboxylic Acids:

The chloromethyl group can be converted to a carboxylic acid group through a two-step process. First, the chloride is displaced by a cyanide ion (e.g., using NaCN or KCN) to form the corresponding nitrile, 5-(cyanomethyl)-2,3-dihydro-1H-indene. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields 5-indanecarboxylic acid. nih.gov Another approach involves the formation of a Grignard reagent from the corresponding bromide (prepared from the chloride), followed by carboxylation with carbon dioxide.

Synthesis of Aldehydes:

The Sommelet reaction provides a method for the conversion of benzylic halides to aldehydes. This reaction involves the treatment of this compound with hexamethylenetetramine, followed by hydrolysis to yield 5-indanecarboxaldehyde.

| Target Functional Group | Synthetic Strategy | Key Reagents |

| Amine (-CH₂NH₂) | Gabriel Synthesis | 1. Potassium Phthalimide; 2. Hydrazine masterorganicchemistry.comlibretexts.orgthermofisher.comchemrxiv.orgresearchgate.net |

| Carboxylic Acid (-COOH) | Nitrile Hydrolysis | 1. NaCN or KCN; 2. H₃O⁺ or OH⁻ nih.gov |

| Aldehyde (-CHO) | Sommelet Reaction | 1. Hexamethylenetetramine; 2. H₂O |

Applications As Synthetic Intermediates and Precursors in Chemical Synthesis

Precursors in the Synthesis of Pharmaceutical Scaffolds and Chemical Probes

The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comresearchgate.net Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, which is advantageous for specific binding to biological targets like enzymes and receptors.

Precursors for Dihydro-1H-Indene Derivatives with Specific Biological Research Utility

The dihydro-1H-indene core is a key component in a variety of molecules investigated for therapeutic applications. Research has demonstrated that derivatives of the indane scaffold possess potential anti-inflammatory and anticancer properties. mdpi.comtudublin.ie For instance, certain indane-based compounds have been explored as novel agents for treating inflammatory conditions such as Inflammatory Bowel Disease (IBD). mdpi.com

The synthetic utility of 5-(Chloromethyl)-2,3-dihydro-1h-indene lies in its ability to act as a starting point for creating these complex derivatives. The chloromethyl group serves as a reactive handle for elaboration. Through nucleophilic substitution reactions, a wide array of functional groups can be introduced, leading to diverse indane derivatives. This chemical versatility makes it a valuable precursor for synthesizing novel compounds intended for biological screening and therapeutic research. ontosight.aiontosight.ai

Synthesis of Diverse Bioactive Compounds and Compound Libraries

In modern drug discovery, the synthesis of compound libraries—large collections of structurally related molecules—is a crucial strategy for identifying new therapeutic leads. nih.govnih.gov The use of versatile building blocks is central to this process. This compound is an ideal scaffold for such libraries due to the combination of its bioactive indane core and its reactive chloromethyl group. researchgate.net

The chloromethyl group can readily undergo reactions such as Friedel-Crafts alkylations with various aromatic and heterocyclic compounds, or substitution reactions with amines, thiols, alcohols, and other nucleophiles. wikipedia.orgnih.gov This allows chemists to systematically generate a large number of distinct indane-containing molecules by varying the reaction partners. Each resulting compound can then be tested for activity against different biological targets, streamlining the search for new bioactive agents. This approach facilitates the exploration of structure-activity relationships (SAR), providing insights into how molecular structure affects biological function.

| Reaction Type | Reactant Class | Resulting Linkage |

| Friedel-Crafts Alkylation | Arenes, Heterocycles | -CH₂-Aryl |

| Nucleophilic Substitution | Amines (R₂NH) | -CH₂-NR₂ |

| Nucleophilic Substitution | Alcohols/Phenols (ROH) | -CH₂-OR |

| Nucleophilic Substitution | Thiols (RSH) | -CH₂-SR |

Building Blocks for Advanced Functional Materials and Polymers

The application of this compound extends beyond pharmaceuticals into the realm of materials science. The reactive nature of the chloromethyl group makes it a suitable monomer or functionalizing agent for the synthesis of advanced polymers and other functional materials. ontosight.aikurnakov.institutedntb.gov.ua

The chloromethyl group provides a site for polymerization or for grafting the indane unit onto existing polymer backbones. For example, in a process analogous to the use of other chloromethylated aromatic compounds like chloromethylstyrene, this compound can be used in surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net In this approach, the molecule can be attached to a surface to act as an initiator, allowing for the growth of polymer chains directly from that surface, creating polymer "brushes" with tailored properties.

Precursors for Specialty Chemicals and Fine Chemicals

This compound serves as a key building block in the synthesis of various specialty and fine chemicals, particularly within the pharmaceutical and agrochemical industries. The utility of the indene (B144670) scaffold and the reactivity of the chloromethyl group are central to its application.

The chloromethyl group (-CH₂Cl) is a reactive functional group that acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the attachment of a wide array of functional groups to the indene core, making it a versatile precursor for creating a library of derivative compounds. This reactivity is fundamental to its role in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nbinno.comnih.gov

Research into related indene structures highlights their significance in medicinal chemistry. For instance, derivatives of the 2,3-dihydro-1H-indene core have been investigated as potent inhibitors of tubulin polymerization, showing potential for anti-angiogenic and antitumor applications. While these specific examples may use differently substituted indene precursors, they underscore the value of the dihydroindene scaffold in developing new therapeutic agents.

The general synthetic utility of chloromethylated aromatic compounds is well-established in the production of pharmaceuticals, dyes, and agrochemicals. The chloromethyl group can be converted into other functionalities such as alcohols, ethers, esters, nitriles, or amines, which in turn serve as handles for further molecular elaboration.

Table 1: Potential Synthetic Transformations of the Chloromethyl Group

| Reagent/Reaction Type | Resulting Functional Group | Significance |

| Hydrolysis (e.g., with H₂O or OH⁻) | Alcohol (-CH₂OH) | Precursor for esters and ethers. |

| Alkoxide (e.g., RO⁻) | Ether (-CH₂OR) | Modifies solubility and biological activity. |

| Cyanide (e.g., NaCN) | Nitrile (-CH₂CN) | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Ammonia (B1221849) or Amines (e.g., RNH₂) | Amine (-CH₂NHR) | Introduces basic centers, crucial for many APIs. |

| Grignard Reagent Formation | Organometallic (-CH₂MgX) | Enables carbon-carbon bond formation. |

Utility in the Construction of Complex Fused-Ring Systems

The structure of this compound is a valuable starting point for the synthesis of complex, multi-ring systems. Fused-ring systems are common motifs in natural products and pharmacologically active compounds. The chloromethyl group provides a convenient anchor point for building additional rings onto the indene framework.

One common strategy involves using the chloromethyl group to introduce a side chain, which can then participate in an intramolecular cyclization reaction to form a new ring. This process, often a type of intramolecular Friedel-Crafts reaction or other electrophilic aromatic substitution, can lead to the formation of polycyclic aromatic or heterocyclic systems.

For example, the chloromethyl group can be used to alkylate a nucleophile, tethering a new chain to the molecule. Subsequent reaction conditions can then be employed to induce this chain to react with another position on the aromatic ring of the indene, closing the loop and forming a fused structure. General methodologies for synthesizing fused heterocycles often involve intramolecular arylations or radical cyclizations, which could be applied to derivatives of this compound. rsc.orgresearchgate.net

Table 2: General Strategies for Fused-Ring Synthesis

| Synthetic Strategy | Description | Potential Outcome |

| Intramolecular Friedel-Crafts Alkylation | The chloromethyl group or a derivative is used to form a new carbon-carbon bond with the aromatic ring under acidic conditions. | Formation of a new carbocyclic ring fused to the indene system. |

| Intramolecular Heck Reaction | A vinyl or aryl group introduced via the chloromethyl handle is coupled with the aromatic ring using a palladium catalyst. | Construction of complex polycyclic systems. |

| Pictet-Spengler Reaction | An aminoethyl side chain (formed from the chloromethyl group) reacts with an aldehyde or ketone followed by cyclization. | Synthesis of fused tetrahydroisoquinoline-type structures. |

| Bischler-Napieralski Reaction | An N-acyl-phenylethylamine derivative undergoes cyclization to form a dihydroisoquinoline ring. | A pathway to nitrogen-containing fused heterocyclic systems. |

These synthetic strategies demonstrate the potential of this compound as a foundational molecule for constructing elaborate chemical architectures, which are of significant interest in materials science and drug discovery.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 5-(Chloromethyl)-2,3-dihydro-1h-indene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

1H NMR and 13C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) and coupling constants (J) in the ¹H NMR spectrum reveal the connectivity of neighboring protons.

While specific experimental spectra for this compound are not widely published, a predicted spectrum can be derived based on the known spectrum of the closely related compound, 5-methylindan, and established substituent chemical shift (SCS) effects. The replacement of the 5-methyl group with a 5-chloromethyl group is expected to have a noticeable effect on the chemical shifts of the aromatic protons and the benzylic methylene (B1212753) protons, as well as the corresponding carbon atoms.

¹H NMR: The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C4 would likely appear as a singlet or a narrowly split doublet, while the protons at C6 and C7 would form an AB system or appear as distinct doublets. The benzylic chloromethyl protons (-CH₂Cl) are expected to resonate as a sharp singlet, typically downfield from a standard methyl group due to the electron-withdrawing effect of the chlorine atom. The aliphatic protons of the five-membered ring would appear as two triplets and a quintet (or multiplet) corresponding to the C1, C3, and C2 positions, respectively.

¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms of the molecule. The chloromethyl carbon (-CH₂Cl) would be significantly shifted downfield compared to a simple methyl group. The aromatic carbons would appear in the typical range of 120-145 ppm, with the quaternary carbons (C3a, C7a, and C5) being distinguishable. The aliphatic carbons (C1, C2, and C3) would resonate in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~2.10 | quintet | ~7.5 |

| H1, H3 | ~2.90 | triplet | ~7.5 |

| CH₂Cl | ~4.55 | singlet | - |

| H6, H7 | ~7.15-7.25 | multiplet | - |

| H4 | ~7.28 | singlet | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~25.5 |

| C1, C3 | ~32.5 |

| CH₂Cl | ~46.0 |

| C6 | ~125.0 |

| C4 | ~127.0 |

| C7 | ~129.0 |

| C5 | ~139.0 |

| C3a, C7a | ~144.0, ~145.0 |

Two-Dimensional NMR Techniques (e.g., APT, HETCOR)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. Techniques like Heteronuclear Correlation (HETCOR), which includes HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different nuclei.

HSQC/HETCOR: An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the aliphatic (C1, C2, C3) and chloromethyl groups to their corresponding carbon signals. For instance, the proton signal around 4.55 ppm would correlate with the carbon signal around 46.0 ppm, confirming the assignment of the -CH₂Cl group.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would primarily highlight the coupling between the protons on C1 and C2, and between C2 and C3, appearing as cross-peaks that confirm the connectivity within the five-membered ring.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the protons of the -CH₂Cl group would show a correlation to the aromatic C5 carbon, as well as to the C4 and C6 carbons, confirming the position of the substituent on the aromatic ring.

Applications in ³¹P NMR Chemical Shift Studies for Phosphorus-Containing Derivatives

The chloromethyl group in this compound serves as a reactive handle for the synthesis of various derivatives, including those containing phosphorus. For instance, reaction with a phosphine (B1218219) like triphenylphosphine (B44618) would yield a phosphonium (B103445) salt, which can be converted to a phosphine oxide. These phosphorus-containing derivatives can be effectively characterized using ³¹P NMR spectroscopy.

The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.

Phosphines: Trivalent phosphorus compounds, such as phosphines, typically resonate in a broad range of the ³¹P NMR spectrum.

Phosphine Oxides: Pentavalent phosphorus compounds, like phosphine oxides, appear in a distinct region, generally around δ = +25 to +40 ppm. For a derivative like (2,3-dihydro-1H-inden-5-ylmethyl)diphenylphosphine oxide, the ³¹P chemical shift would be expected in this range. The exact chemical shift can be influenced by the solvent and concentration. This distinct chemical shift provides a clear diagnostic tool to confirm the oxidation of a phosphine derivative to its corresponding phosphine oxide.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows the molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (molecular weight ≈ 166.65 g/mol ), key fragmentation pathways would include:

Loss of Chlorine: Cleavage of the C-Cl bond would result in a prominent fragment ion at m/z 131, corresponding to the [M-Cl]⁺ cation (C₁₀H₁₁⁺). This is often a very stable benzylic-type carbocation.

Loss of the Chloromethyl Group: Cleavage of the bond between the aromatic ring and the chloromethyl group would lead to a fragment at m/z 117, corresponding to the indanyl cation [C₉H₉]⁺.

Tropylium (B1234903) Ion Formation: Rearrangement and fragmentation can lead to the formation of the stable tropylium ion or related structures.

The presence of chlorine is also readily identified by the isotopic pattern of chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion peak would appear as a pair of peaks at m/z 166 (for C₁₀H₁₁³⁵Cl) and m/z 168 (for C₁₀H₁₁³⁷Cl) with a characteristic 3:1 intensity ratio.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₀H₁₁Cl. The calculated monoisotopic mass is 166.0549 Da. HRMS can measure this mass with an error of less than 5 ppm, which effectively rules out other possible elemental compositions that might have the same nominal mass. For example, a compound with the formula C₉H₇N₂O would have a nominal mass of 166 but an exact mass of 166.0586 Da. The high resolution of HRMS can easily distinguish between these two possibilities, providing definitive confirmation of the elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at specific, characteristic frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to the specific functional groups. For this compound, key expected absorptions would include C-H stretching from the aromatic ring and the aliphatic indene (B144670) core, C=C stretching from the aromatic ring, and the distinctive vibrations of the chloromethyl group.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active or more intense in each technique.

Detailed experimental and theoretical infrared spectra have been studied for the parent compound, indene, providing a basis for interpreting the spectrum of its derivatives. researchgate.netresearchgate.net The primary vibrational modes for this compound can be predicted based on its constituent parts.

Interactive Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 | Typically sharp peaks. |

| Aliphatic (Indene Core) | C-H Stretch | 3000-2850 | 3000-2850 | Strong intensity in IR. |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 | Often appear as a set of sharp bands. |

| Aliphatic (Indene Core) | CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium intensity. |

| Chloromethyl Group | C-Cl Stretch | 800-600 | 800-600 | Strong in IR, can be weak in Raman. |

| Chloromethyl Group | CH₂ Wag | 1300-1150 | 1300-1150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

If a suitable single crystal of this compound were grown, this technique could provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Crystal Packing: The arrangement of molecules relative to one another in the crystal lattice, including intermolecular interactions.

Absolute Configuration: For chiral molecules, crystallography can determine the absolute stereochemistry.

While the specific crystal structure for this compound is not publicly documented, studies on related substituted indene and indole (B1671886) derivatives demonstrate the power of this technique. nih.govmdpi.com For example, analysis of similar structures has revealed crystal systems such as monoclinic with specific space groups (e.g., P2₁). mdpi.com Such an analysis would confirm the planarity of the aromatic ring and the puckering of the five-membered aliphatic ring in the dihydroindene core.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nist.gov In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases.

For this compound, GC would be an excellent method for purity assessment, capable of detecting volatile impurities. The NIST Chemistry WebBook provides extensive GC data for related compounds like 2,3-dihydro-5-methyl-1H-indene, indicating that dihydroindene structures are well-suited for GC analysis. nist.govnist.govnist.gov A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.

Interactive Table 2: Typical Gas Chromatography Parameters for Dihydroindene Derivatives

| Parameter | Typical Value/Type | Purpose |

| Column Type | Capillary | Provides high resolution. |

| Stationary Phase | Non-polar (e.g., DB-5, OV-1) | Separates based on boiling point. The analyte is a relatively non-polar molecule. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) | Allows for separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase. |

| Detector | Flame Ionization Detector (FID) | Sensitive to organic compounds. |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is used for compounds that are not sufficiently volatile or are thermally unstable for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For this compound, reversed-phase HPLC would be the most common approach. This method uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is highly effective, as the aromatic ring of the indene core strongly absorbs UV light.

Interactive Table 3: Typical Liquid Chromatography Parameters for Dihydroindene Derivatives

| Parameter | Typical Value/Type | Purpose |

| Column Type | Reversed-Phase (e.g., C18) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A polar mobile phase for a non-polar stationary phase. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring provides strong UV absorbance for detection. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Ensures reproducible retention times. |

Elemental Analysis and Other Quantitative Techniques

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is a crucial check for purity and confirmation of the empirical formula.

For this compound, the molecular formula is C₁₀H₁₁Cl. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and chlorine (35.453 u).

Interactive Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁Cl)

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 72.09% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.66% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.28% |

| Total | 166.651 | 100.00% |

An experimental result from an elemental analyzer that closely matches these theoretical values provides strong evidence for the compound's identity and high purity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For a molecule like 5-(Chloromethyl)-2,3-dihydro-1H-indene, these theoretical methods provide insights into its behavior at the atomic and molecular levels, which are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. In the context of this compound, DFT calculations would typically be employed to optimize the molecular geometry, determine the ground-state electronic energy, and calculate various electronic properties. A common approach involves using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such calculations can elucidate the distribution of electron density, identify the most stable conformation of the molecule, and provide a basis for understanding its reactivity. For instance, DFT has been successfully applied to study the structural and electronic properties of various heterocyclic compounds and substituted indene (B144670) derivatives.

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects more explicitly than standard DFT functionals. While computationally more demanding than DFT, MP2 calculations can provide a more accurate description of certain molecular properties, particularly those sensitive to electron correlation, such as non-covalent interactions. For this compound, MP2 calculations could be used to refine the geometric parameters and energies obtained from DFT. Comparing results from both DFT and MP2 methods can offer a more robust understanding of the molecule's electronic structure. The choice between DFT and MP2 often depends on the specific property being investigated and the desired level of accuracy.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For a molecule containing chlorine, such as this compound, it is important to use a basis set that can adequately describe the electronic structure of this heavier element. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary for an accurate description of bonding and non-bonding interactions.

The selection of the basis set must also consider computational efficiency. Larger basis sets provide greater accuracy but at a significantly higher computational cost. Therefore, a balance must be struck between the desired accuracy of the results and the available computational resources. For larger systems, more computationally economical basis sets may be necessary.

Prediction of Electronic Structure Parameters and Chemical Indices

From the results of quantum chemical calculations, several key parameters and indices can be derived to predict the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the spatial distribution of the HOMO and LUMO can identify the likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Chemical Hardness, Softness, and Electronegativity Calculations

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical softness (S), and electronegativity (χ).

Electronegativity (χ) is a measure of the power of an atom or group of atoms to attract electrons to itself. It is calculated as the negative of the chemical potential.

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of electron transfer. A softer molecule is generally more reactive.

These indices provide a quantitative measure of the reactivity of this compound and can be used to compare its reactivity with other molecules.

Interactive Data Table: Global Reactivity Descriptors

| Parameter | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

Theoretical Prediction of Spectroscopic Properties

Theoretical computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, theoretical predictions of its vibrational and nuclear magnetic resonance spectra are crucial for its structural elucidation and characterization. These predictions are typically achieved through quantum mechanical calculations, such as those based on Density Functional Theory (DFT).

Vibrational Wavenumber Analysis

Detailed theoretical studies on the vibrational wavenumber analysis of this compound are not extensively available in publicly accessible scientific literature. Such an analysis would typically involve geometry optimization of the molecule's structure followed by the calculation of its harmonic vibrational frequencies using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

The predicted vibrational spectrum would show characteristic bands corresponding to the stretching and bending modes of its functional groups. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the dihydroindene and chloromethyl groups, expected in the 3000-2850 cm⁻¹ range.

C-Cl stretching: A distinctive band for the chloromethyl group, usually found in the 800-600 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region characteristic of the benzene (B151609) ring.

CH₂ bending (scissoring): Expected around 1465 cm⁻¹.

A comparison between the theoretically predicted and experimentally measured infrared (IR) and Raman spectra would allow for a detailed and accurate assignment of the observed vibrational bands. However, specific computational data for this compound remains to be published.

Nuclear Magnetic Resonance Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the molecular structure of this compound. nih.gov Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of these chemical shifts. liverpool.ac.uk

The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. These shielding constants are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (aromatic) | Data not available | C (aromatic) | Data not available |

| H (CH₂-Cl) | Data not available | C (CH₂-Cl) | Data not available |

| H (dihydroindene) | Data not available | C (dihydroindene) | Data not available |

(Note: Specific predicted values from dedicated computational studies on this molecule are not available in the public domain.)

Discrepancies between predicted and experimental values can often be minimized by including solvent effects in the calculations. liverpool.ac.uk While general methodologies for NMR prediction are well-established, specific published data for this compound is not currently available.

Conformational Analysis and Molecular Geometry Optimization

Understanding the three-dimensional structure and conformational preferences of this compound is fundamental to understanding its reactivity and properties. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (energy minima). This is typically done by systematically rotating the flexible parts of the molecule, such as the chloromethyl group.

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, this would be performed using quantum chemical methods to determine bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation.

Table 2: Key Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-C bond lengths (aromatic) | Data not available |

| C-C bond lengths (aliphatic) | Data not available |

| C-Cl bond length | Data not available |

| Key Bond Angles | Data not available |

| Key Dihedral Angles | Data not available |

(Note: Specific optimized geometry data from computational studies on this molecule are not publicly available.)

The five-membered ring of the 2,3-dihydro-1h-indene moiety is not planar and can adopt different puckered conformations, such as an envelope or twisted form. Computational analysis would reveal the most stable conformation of this ring system and the preferred orientation of the chloromethyl substituent.

Incorporation of Solvation Models in Theoretical Calculations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. For theoretical calculations on this compound, incorporating a solvation model is crucial for obtaining results that are comparable to experimental data measured in solution.